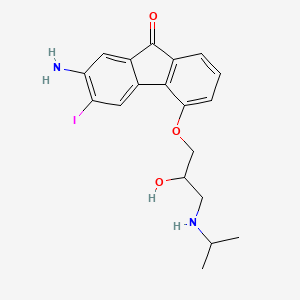

Iodoaminoflisopolol

Description

Iodoaminoflisopolol (IAmF) is a fluorenone-based synthetic compound developed as a photoprobe to study the substrate binding region of vesicular monoamine transporter-2 (VMAT2), a critical protein responsible for packaging monoamines like serotonin, dopamine, and norepinephrine into synaptic vesicles. Synthesized by Gopalakrishnan et al. (2007), IAmF combines substrate transport properties with a photoreactive iodine atom, enabling precise mapping of VMAT2's substrate-binding domains . Its interaction with VMAT2 is ATP- and proton gradient-dependent, distinguishing it from traditional ligands or inhibitors .

Properties

Molecular Formula |

C19H21IN2O3 |

|---|---|

Molecular Weight |

452.3 g/mol |

IUPAC Name |

2-amino-5-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodofluoren-9-one |

InChI |

InChI=1S/C19H21IN2O3/c1-10(2)22-8-11(23)9-25-17-5-3-4-12-18(17)13-6-15(20)16(21)7-14(13)19(12)24/h3-7,10-11,22-23H,8-9,21H2,1-2H3 |

InChI Key |

IGJWHBOREVIZCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC(=C(C=C3C2=O)N)I)O |

Synonyms |

4-(2-hydroxy-3-isopropylaminopropoxy)-7-amino-6-iodofluorenone IAmF iodoaminoflisopolol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues of Iodoaminoflisopolol

Table 1: Key Compounds Compared with this compound

Mechanistic and Functional Comparisons

This compound vs. Aminoflisopolol

- Structural Difference: IAmF contains an iodine atom, enabling photoaffinity labeling, whereas aminoflisopolol lacks this modification .

- Functional Impact : Both inhibit [³H]5-HT uptake and [³H]TBZOH binding, but only IAmF covalently labels VMAT2 upon UV exposure, facilitating substrate-binding site identification .

This compound vs. Dihydrotetrabenazine (TBZOH)

- Interaction Type: TBZOH acts as a non-transported ligand, while IAmF is actively transported into vesicles as a substrate .

- Binding Site Overlap : Reserpine and TBZOH protect VMAT2 from IAmF photolabeling, suggesting overlapping but distinct binding regions .

This compound vs. Reserpine

- Mechanism : Reserpine irreversibly inhibits VMAT2 by binding to a lumenal site, whereas IAmF transiently interacts as a substrate .

- Research Utility: Reserpine is used to study monoamine depletion, while IAmF enables dynamic tracking of substrate transport .

This compound vs. Ketanserin

Research Implications and Advantages of this compound

- Unique Dual Role : IAmF’s combination of substrate transport and photolabeling capabilities allows simultaneous study of VMAT2 function and structure .

- Binding Localization : Thrombin digestion experiments localized IAmF binding to the C-terminal half of VMAT2 (transmembranes 6–12), a critical region for substrate recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.